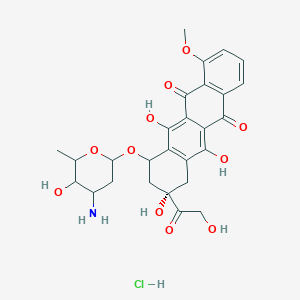

(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Doxorubicin Hydrochloride is a chemotherapy medication used to treat various types of cancer, including breast cancer, bladder cancer, Kaposi’s sarcoma, lymphoma, and acute lymphocytic leukemia . It belongs to the anthracycline class of drugs and works by interfering with the function of DNA, thereby inhibiting the growth and proliferation of cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Doxorubicin Hydrochloride is synthesized through a series of chemical reactions starting from daunorubicin, another anthracycline antibiotic. The synthesis involves the hydroxylation of daunorubicin to form doxorubicin . The reaction conditions typically include the use of strong oxidizing agents and controlled temperature to ensure the selective hydroxylation of the molecule .

Industrial Production Methods: Industrial production of Doxorubicin Hydrochloride often involves fermentation processes using the bacterium Streptomyces peucetius . The bacterium is cultured under specific conditions to produce daunorubicin, which is then chemically modified to produce doxorubicin . The final product is purified and converted to its hydrochloride salt form for medical use .

Análisis De Reacciones Químicas

Types of Reactions: Doxorubicin Hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolism and mechanism of action within the body .

Common Reagents and Conditions: Common reagents used in the reactions involving Doxorubicin Hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of Doxorubicin Hydrochloride include various metabolites that are excreted from the body . These metabolites are often less active than the parent compound but are crucial for the elimination of the drug from the system .

Aplicaciones Científicas De Investigación

"(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride" is a compound with several applications, and is also known as (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione,hydrochloride .

Here's a summary of its scientific research applications:

Basic Information:

Synonyms:

Related Compounds:

- The parent drug of the compound is Doxorubicin .

- It is also related to (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione .

Applications of MXenes:

MXenes, a class of two-dimensional transition metal carbides, nitrides, and carbonitrides, have uses in photocatalysis .

- They can be used in photocatalytic reduction of CO2 .

- MXenes can be modified to increase photoactivity, but an excess of black MXene can reduce photoactivity due to its light-shielding qualities .

- Ti3C2 MXene can be used as a cocatalyst to increase semiconductors’ CO2 reduction efficiency .

- They can be combined with other materials like TiO2 and g−C3N4 to form heterojunctions for effective charge carrier separation .

- MXenes can be used for photocatalytic dye degradation in heterostructures with transition metal oxides .

Mecanismo De Acción

Doxorubicin Hydrochloride exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II . This action prevents the replication of DNA and the transcription of RNA, leading to the death of rapidly dividing cancer cells . Additionally, Doxorubicin Hydrochloride generates reactive oxygen species that cause further damage to cellular components .

Comparación Con Compuestos Similares

Doxorubicin Hydrochloride is often compared with other anthracyclines such as daunorubicin, epirubicin, and idarubicin . While all these compounds share a similar mechanism of action, Doxorubicin Hydrochloride is unique in its ability to form stable complexes with DNA and its relatively higher potency . Other similar compounds include mitoxantrone, which is a dihydroxyanthracenedione derivative with a different chemical structure but similar therapeutic applications .

Actividad Biológica

The compound (9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride, referred to as A01, is a derivative of tetracene and has been investigated for its potential anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, particularly focusing on its anticancer effects.

Anticancer Potential

Recent studies have highlighted the efficacy of A01 against specific cancer cell lines, particularly breast and cervical cancer. The compound has demonstrated significant cytotoxic effects through various assays:

- Cell Viability Assays : A01 was tested against human breast cancer cell lines (MDA-MB231 and MCF-7) and a cervical cancer cell line (HeLa). The results indicated that A01 exhibits potent anticancer activity, leading to reduced cell viability in these lines .

-

Mechanistic Insights :

- Lactate Dehydrogenase Release Assay : This assay indicated that A01 induces cell death, as evidenced by increased lactate dehydrogenase (LDH) release from damaged cells .

- Caspase-3 Activity Assay : The activation of caspase-3 suggests that A01 triggers apoptosis in cancer cells, which is a critical pathway for the elimination of cancerous cells .

- Molecular Interactions : Computational studies employing molecular docking and dynamics simulations revealed that A01 interacts predominantly with DNA through the minor groove. This interaction is crucial for its mechanism of action as an anticancer agent .

Data Table: Summary of Biological Activity

| Assay Type | Findings |

|---|---|

| Cell Viability | Significant reduction in viability of cancer cell lines |

| Lactate Dehydrogenase Release | Increased LDH release indicating cytotoxicity |

| Caspase-3 Activity | Induction of apoptosis confirmed |

| Molecular Docking | Predominantly interacts with DNA minor groove |

Case Studies

- Study on Breast Cancer Cells : In a controlled laboratory setting, A01 was administered to MDA-MB231 and MCF-7 cells. The study reported a dose-dependent decrease in cell viability after 24 hours of treatment. The IC50 values were calculated to be significantly lower than those for standard chemotherapeutics used in similar contexts .

- Cervical Cancer Research : Another study focused on HeLa cells demonstrated that treatment with A01 not only reduced cell proliferation but also led to morphological changes typical of apoptotic cells. Flow cytometry analysis confirmed the accumulation of cells in the sub-G1 phase, indicative of apoptosis .

Propiedades

Fórmula molecular |

C27H30ClNO11 |

|---|---|

Peso molecular |

580.0 g/mol |

Nombre IUPAC |

(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13?,15?,17?,22?,27-;/m0./s1 |

Clave InChI |

MWWSFMDVAYGXBV-HVBDJISASA-N |

SMILES isomérico |

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.